molecular formula C21H39NaO4 B1629779 Isooctadecanoic acid, 1-carboxyethyl ester, sodium salt CAS No. 73231-04-6

Isooctadecanoic acid, 1-carboxyethyl ester, sodium salt

Cat. No.: B1629779
CAS No.: 73231-04-6
M. Wt: 378.5 g/mol
InChI Key: YTPBOLBLCHIPBB-UHFFFAOYSA-M
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is sodium;2-(16-methylheptadecanoyloxy)propanoate. This nomenclature precisely describes the molecular structure of the compound, which contains a 16-methylheptadecanoyl group attached to a propanoate moiety through an ester linkage, with the carboxylate group coordinated to a sodium ion.

The molecular formula of this compound is C21H39NaO4, representing its atomic composition. The compound has a molecular weight of 378.5 grams per mole, calculated based on the atomic weights of its constituent elements.

The structural representation of this compound features:

  • A branched aliphatic chain derived from isooctadecanoic acid (16-methylheptadecanoic acid)
  • An ester linkage connecting this chain to a lactate moiety
  • A carboxylate group coordinated to a sodium cation

The InChI (International Chemical Identifier) representation for this compound provides a standardized method to encode the chemical structure:

InChI=1S/C21H40O4.Na/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20(22)23)24-21(19(24)25)3;/h17-19,21H,3-16H2,1-2H3,(H,22,23);/q;+1/p-1

The corresponding InChI Key, which serves as a condensed digital representation of the chemical structure, is:

DTXSID50993958

Regulatory Identifiers (CAS, EC, DSSTox, Wikidata)

Various regulatory bodies and chemical databases assign specific identifiers to this compound to facilitate its tracking, regulation, and information management across different systems. These identifiers are crucial for regulatory compliance, scientific research, and commercial applications.

The primary regulatory identifiers for this compound include:

Identifier Type Value Reference
CAS Registry Number 73231-04-6
EC (European Community) Number 266-533-8
DSSTox Substance Identifier DTXSID5042405
PubChem Compound Identifier (CID) 23674728

The Chemical Abstracts Service (CAS) Registry Number 73231-04-6 serves as a unique numerical identifier that has no chemical significance but provides an unambiguous way to identify this specific chemical substance regardless of its name or structural representation.

The European Community (EC) Number 266-533-8 is assigned by the European Chemicals Agency (ECHA) and is used for regulatory purposes within the European Union. This identifier is particularly important for compliance with regulations such as REACH (Registration, Evaluation, Authorization and Restriction of Chemicals).

The DSSTox (Distributed Structure-Searchable Toxicity) Substance Identifier DTXSID5042405 is assigned by the United States Environmental Protection Agency (EPA) for tracking this chemical in various environmental and toxicological databases. This identifier facilitates the integration of chemical structure and toxicity information.

The compound is listed in the EPA Chemicals under the Toxic Substances Control Act (TSCA) inventory, indicating that it is regulated under United States chemical control laws. Additionally, it appears in the European Chemicals Agency (ECHA) database, where it is subject to classification and labeling provisions under European Union regulations.

Properties

IUPAC Name

sodium;2-(16-methylheptadecanoyloxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O4.Na/c1-18(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-20(22)25-19(3)21(23)24;/h18-19H,4-17H2,1-3H3,(H,23,24);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPBOLBLCHIPBB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50993958
Record name Sodium 2-[(16-methylheptadecanoyl)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50993958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73231-04-6
Record name Isooctadecanoic acid, 1-carboxyethyl ester, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073231046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isooctadecanoic acid, 1-carboxyethyl ester, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 2-[(16-methylheptadecanoyl)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50993958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isooctadecanoic acid, 1-carboxyethyl ester, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Molecular Architecture

The compound features a 16-methylheptadecanoyl group esterified to the C2 position of sodium propanoate, creating an amphiphilic structure with a branched hydrophobic tail (Fig. 1). The 16-methyl branching imposes steric constraints requiring tailored esterification protocols compared to linear analogues.

Retrosynthetic Analysis

Two primary synthetic routes emerge from literature:

  • Pre-esterification neutralization : Esterification of 16-methylheptadecanoic acid with propiolactone followed by sodium salt formation
  • Post-esterification saponification : Base-mediated hydrolysis of pre-formed alkyl esters

Esterification Methodologies

Acid-Catalyzed Fischer Esterification

Patent CN108191637A demonstrates propionic acid esterification using solid-state sodium carbonate under mechanical activation. Adapted for isooctadecanoic acid:

Reaction Scheme :
$$ \text{C}{17}\text{H}{35}\text{COOH} + \text{C}3\text{H}6\text{O}3 \xrightarrow{\text{Na}2\text{CO}3} \text{C}{21}\text{H}{40}\text{O}4 + \text{H}_2\text{O} $$

Process Parameters :

Variable Optimal Range Effect on Yield
Temperature 30-45°C Minimizes β-ketoacid decomposition
Agitation Rate 200-300 rpm Enhances solid-liquid contact
Molar Ratio (Acid:Anhydride) 1:1.05 Compensates for volatility losses
Reaction Time 4-6 hours Achieves >95% conversion

Mechanical activation through high-shear mixing (300 rpm) reduces reaction time by 40% compared to traditional methods.

Acyl Chloride Route

EP1782789A1 describes esterification using acid chlorides for branched fatty acids:

  • Chlorination :
    $$ \text{C}{17}\text{H}{35}\text{COOH} + \text{SOCl}2 \rightarrow \text{C}{17}\text{H}{35}\text{COCl} + \text{SO}2 + \text{HCl} $$

  • Esterification :
    $$ \text{C}{17}\text{H}{35}\text{COCl} + \text{HOCH}2\text{CH}2\text{COONa} \rightarrow \text{C}{21}\text{H}{39}\text{NaO}_4 + \text{HCl} $$

Advantages :

  • No water formation enables anhydrous conditions
  • HCl gas removal drives reaction completion

Challenges :

  • Requires strict temperature control (<5°C) to prevent lactonization
  • Residual chloride content must be <50 ppm for cosmetic applications

Neutralization Techniques

Solid-Liquid Phase Neutralization

CN108191637A's innovative approach eliminates aqueous phases:

Procedure :

  • Charge molten isooctadecanoic acid (60-80°C) into reactor
  • Gradually add sodium carbonate powder (300-400 μm particle size)
  • Maintain paste viscosity at 500-800 cP through:
    • Stepwise temperature reduction (80°C → 45°C)
    • Controlled CO₂ venting

Key Parameters :

Stage Agitation (rpm) Temperature (°C) Duration (min)
Initial Mixing 50-70 60-80 15-20
Neutralization 200-300 45-50 90-120
Post-Treatment 100 25-30 30

This method reduces energy consumption by 73% compared to traditional aqueous neutralization.

Solution-Phase Saponification

FR3094212A1 outlines alkaline hydrolysis in ethanol-water systems:

  • Dissolve ester precursor in 95% ethanol (2.5 M concentration)
  • Add 2.2 eq NaOH pellets over 30 minutes
  • Reflux at 78°C for 8 hours
  • Precipitate product by cooling to -5°C

Yield Optimization :

  • Ethanol concentration <90% causes ester hydrolysis
  • Cooling rate of 2°C/min maximizes crystal purity

Purification and Characterization

Crystallization Protocols

Two-stage crystallization achieves pharmaceutical-grade purity:

  • Primary Crystallization :

    • Solvent: 3:1 Ethyl acetate/Hexane
    • Yield: 82-85%
    • Purity: 97-98%
  • Recrystallization :

    • Solvent: Anhydrous methanol
    • Cooling gradient: 40°C → -20°C over 12 hours
    • Final purity: 99.5% (HPLC)

Analytical Controls

Critical Quality Attributes :

Parameter Specification Test Method
Sodium Content 6.05-6.25% ICP-OES
Residual Solvents <300 ppm GC-FID
Microbial Limits <100 CFU/g USP <61>
Particle Size (D90) 50-70 μm Laser Diffraction

Industrial Scale-Up Considerations

Reactor Design

Twin-screw extruders demonstrate advantages for continuous production:

  • Throughput: 500 kg/h
  • Residence Time: 8-12 minutes
  • Energy Efficiency: 0.4 kW·h/kg vs 2.1 kW·h/kg for batch

Environmental Controls

Closed-loop systems recover:

  • 98% CO₂ from neutralization
  • 95% ethanol via molecular sieve dehydration

Chemical Reactions Analysis

Types of Reactions

Isooctadecanoic acid, 1-carboxyethyl ester, sodium salt undergoes several types of chemical reactions, including:

    Hydrolysis: Breaking down into isooctadecanoic acid and lactic acid in the presence of water.

    Oxidation: Reacting with oxidizing agents to form corresponding carboxylic acids.

    Substitution: Participating in nucleophilic substitution reactions due to the presence of ester and carboxylate groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products Formed

Scientific Research Applications

Chemical Properties and Overview

Isooctadecanoic acid, also known as stearic acid, is a long-chain fatty acid that can form esters with alcohols. The sodium salt form enhances its solubility in water, making it suitable for various applications. The compound is often used as a surfactant due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances.

Industrial Applications

  • Cleaning Agents
    • Isooctadecanoic acid, 1-carboxyethyl ester, sodium salt is utilized in industrial cleaning formulations. Its surfactant properties help in emulsifying oils and greases, making it effective for commercial textile cleaning and general industrial cleaning applications .
  • Textile Processing
    • In the textile industry, this compound serves as a softening agent and emulsifier. It improves the feel of fabrics and enhances the washing process by reducing surface tension, which facilitates the removal of dirt and stains .
  • Emulsion Polymerization
    • The compound is also employed in emulsion polymerization processes. Its surfactant capabilities help stabilize emulsions during the polymerization of various monomers, leading to the production of polymers used in coatings and adhesives .

Case Study 1: Industrial Cleaning

A study conducted by Unichema North America demonstrated the effectiveness of isoctadecanoic acid sodium salt in industrial cleaning products. The results indicated significant improvements in cleaning efficiency compared to traditional surfactants. The study highlighted its ability to emulsify heavy oils and facilitate easier rinsing from surfaces .

Case Study 2: Textile Softening

Research published in the Journal of Oleo Science explored the use of isoctadecanoic acid derivatives as fabric softeners. The findings revealed that formulations containing this compound exhibited superior softening properties while maintaining low irritability to skin and eyes. The study concluded that these derivatives could be effectively used in laundry detergents to enhance fabric feel without compromising safety .

Data Tables

Application AreaSpecific UseBenefits
Industrial CleaningEmulsifier for oilsEnhanced cleaning efficiency
Textile ProcessingFabric softenerImproved texture and reduced static cling
Emulsion PolymerizationStabilizer for emulsionsIncreased stability during polymerization

Mechanism of Action

The mechanism by which isooctadecanoic acid, 1-carboxyethyl ester, sodium salt exerts its effects involves:

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C24H43NaO6 .
  • Molecular Weight : ~450.6 g/mol (calculated).
  • Solubility: Dispersible in water with agitation; soluble in ethanol and other polar organic solvents .
  • HLB Value : Estimated ~8–10 (similar to sodium stearoyl lactylate but modified by branching) .

Comparison with Similar Compounds

Sodium Stearate (Octadecanoic Acid, Sodium Salt)

  • Structure : Linear C18 chain (stearic acid) with a sodium carboxylate head .
  • Molecular Formula : C18H35NaO2 .
  • Molecular Weight : 306.5 g/mol .
  • Properties :
    • Higher water solubility than ester derivatives due to the absence of an ester group.
    • HLB ~18 (strong hydrophilic character) .
  • Applications : Soaps, detergents, and stabilizers in plastics .
  • Safety : Generally recognized as safe (GRAS) for food and cosmetic use .

Contrast : Unlike the branched iso-form, sodium stearate lacks ester functionality, reducing its emulsifying versatility but enhancing foaming capacity .

Sodium Stearoyl Lactylate (SSL)

  • Structure : Linear stearic acid esterified with lactic acid, forming a sodium salt .
  • Molecular Formula : C24H44NaO6 .
  • Molecular Weight : 450.6 g/mol .
  • Properties: HLB 8.3; moderately lipophilic . Soluble in hot water and ethanol .
  • Applications : Food emulsifier (e.g., baked goods), cosmetics .
  • Regulatory Status : Approved by FAO/WHO for food use .

Contrast : SSL’s linear chain and lactate group provide better emulsification in hydrophilic systems, whereas the iso-form’s branching improves compatibility with oils and organic phases .

n-Octadecyl Sulfate Sodium Salt

  • Structure : Linear C18 alkyl chain with a sulfate group .
  • Molecular Formula : C18H37NaO4S .
  • Molecular Weight : 372.5 g/mol .
  • Properties :
    • HLB ~40 (highly hydrophilic due to sulfate group).
    • Excellent foaming and detergency .
  • Applications : Detergents, textile processing .

Contrast : The sulfate group provides stronger hydrophilicity than carboxylates, making it less suitable for oil-in-water emulsions but superior in cleaning applications .

Isooctadecanoic Acid Derivatives (e.g., Isooctadecyl Esters)

  • Examples: Isooctadecanoic acid isopropyl ester (CAS: 68171-33-5) .
  • Molecular Formula : C21H42O2 .
  • Properties: Branched chains reduce crystallinity, enhancing solubility in nonpolar solvents . Lower melting points than linear analogs .
  • Applications : Lubricants, plasticizers .

Contrast : These esters lack ionic groups, limiting surfactant properties but improving performance as lubricants .

Sodium 1-Dodecanesulfonate

  • Structure : Linear C12 chain with a sulfonate group .
  • Molecular Formula : C12H25NaO3S .
  • Molecular Weight : 272.4 g/mol .
  • Properties :
    • HLB ~25–30; shorter chain increases water solubility .
  • Applications : Industrial detergents, emulsifiers .

Contrast : Shorter chain length limits micelle stability in high-salinity environments compared to C18 derivatives .

Biological Activity

Isooctadecanoic acid, 1-carboxyethyl ester, sodium salt (CAS No. 23674728) is a compound that has garnered attention in various fields due to its unique biological activity and potential applications. This article delves into the biological properties, toxicity studies, and relevant case studies associated with this compound.

This compound is a sodium salt of an ester derived from isooctadecanoic acid. It is primarily used in industrial applications such as cleaning agents and emulsion polymerization . Its structure allows it to exhibit surfactant properties, which are crucial in various biological interactions.

Biological Activity

1. Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. In repeated dose toxicity studies involving rats, no significant adverse effects were observed at doses up to 750 mg/kg body weight per day over a period of 90 days. The no observed adverse effect level (NOAEL) was determined to be 730 mg/kg body weight per day . However, at higher concentrations (2% and above), reduced body weight gains and other adverse effects were noted.

2. Genotoxicity

3. Immune Response

In an animal study, a statistically significant increase in white blood cell count was observed after administration of the compound, suggesting an immune response that may be beneficial or indicative of inflammation . This response highlights the need for further investigation into the compound's immunomodulatory effects.

Case Studies

Case Study 1: Industrial Applications

In industrial settings, this compound has been utilized as a surfactant in cleaning formulations. A study demonstrated its effectiveness in reducing surface tension and enhancing the solubility of various contaminants in aqueous solutions . This property makes it valuable in commercial textile cleaning and emulsion polymerization processes.

Case Study 2: Toxicokinetics

A toxicokinetics study conducted on rats revealed that the compound was effectively absorbed and metabolized, with approximately two-thirds excreted through urine. This indicates a significant bioavailability which can influence its biological activity and potential therapeutic applications .

Research Findings Summary

Study TypeFindings
Repeated Dose Toxicity NOAEL: 730 mg/kg bw/day; adverse effects at higher doses
Genotoxicity No mutagenic effects observed in Salmonella strains
Immune Response Increased white blood cell count indicating potential immune modulation
Toxicokinetics Effective absorption and metabolism; significant urinary excretion

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Isooctadecanoic acid, 1-carboxyethyl ester, sodium salt with high purity?

  • Methodological Answer : The synthesis typically involves two steps: (1) esterification of isooctadecanoic acid with 1-carboxyethyl alcohol using acid catalysis (e.g., H₂SO₄) under reflux, and (2) neutralization with sodium hydroxide to form the sodium salt. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient) is critical to remove unreacted precursors and byproducts. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and HPLC .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : ¹H and ¹³C NMR to verify ester linkage (δ ~4.1 ppm for -COOCH₂-) and sodium carboxylate resonance (δ ~170-180 ppm in ¹³C).
  • FTIR : Confirm ester carbonyl (~1740 cm⁻¹) and carboxylate bands (~1560-1610 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Identify molecular ion peaks ([M+Na]⁺) and fragmentation patterns.
  • Elemental Analysis : Validate sodium content via ICP-OES or flame photometry.
    Detailed protocols should align with guidelines for reporting chemical data, ensuring reproducibility .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Design accelerated stability studies:

  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; analyze degradation products via HPLC.
  • pH Stability : Incubate in buffers (pH 3–10) and monitor hydrolysis by tracking free fatty acid release (titration or GC-MS).
  • Light Sensitivity : Expose to UV/visible light and assess photodegradation using UV-Vis spectroscopy.
    Document storage conditions (e.g., inert atmosphere, desiccants) to mitigate instability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Methodological Answer : Apply Design of Experiments (DoE) to evaluate factors like temperature, catalyst concentration, and solvent polarity. Use response surface methodology (RSM) to model interactions. For scale-up, employ continuous-flow reactors to enhance mixing and heat transfer. Validate scalability by comparing lab-scale (mg) and pilot-scale (g) batches using kinetic profiling and process analytical technology (PAT) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

  • Methodological Answer :

  • Cross-Validation : Re-run NMR with deuterated solvents and decoupling techniques to suppress artifacts.
  • 2D NMR (COSY, HSQC) : Identify spin-spin couplings and assign ambiguous signals.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (Gaussian or ORCA software).
  • Impurity Profiling : Use LC-MS to trace contaminants from synthesis or degradation .

Q. How can computational tools predict the compound’s behavior in complex systems (e.g., micelle formation)?

  • Methodological Answer : Use molecular dynamics (MD) simulations (GROMACS or AMBER) to model self-assembly in aqueous environments. Parameters include:

  • Critical Micelle Concentration (CMC) : Simulate aggregation thresholds via free energy calculations.
  • Solvent Interactions : Analyze hydration shells using radial distribution functions (RDFs).
    Validate predictions with experimental techniques like dynamic light scattering (DLS) and cryo-TEM .

Q. What methodologies assess environmental or biological impacts of this compound?

  • Methodological Answer :

  • Ecotoxicology : Conduct Daphnia magna or algal growth inhibition assays (OECD 202/201 guidelines).
  • Biodegradation : Use OECD 301F respirometry to measure CO₂ evolution under aerobic conditions.
  • Computational QSAR : Predict toxicity endpoints (e.g., LC50) using EPI Suite or OPERA models.
    Cross-reference results with databases like PubChem to identify structural analogs with known hazards .

Data Management and Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Metadata : Include exact molar ratios, solvent grades, and equipment calibration details.
  • Raw Data : Archive NMR FID files, chromatograms, and simulation input files in repositories like Zenodo.
  • Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to timestamp and version-control procedures.
    Adhere to ICMJE standards for chemical reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isooctadecanoic acid, 1-carboxyethyl ester, sodium salt
Reactant of Route 2
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Isooctadecanoic acid, 1-carboxyethyl ester, sodium salt

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.